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Introduction
Ivermectin, a broad-spectrum anti-parasitic agent, is primarily metabolized in the liver by the

cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme[1][2].

Understanding the regulation of ivermectin metabolism is crucial for predicting drug-drug

interactions, inter-individual variability in drug response, and optimizing therapeutic regimens.

SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are

key regulators of circadian rhythms and metabolism[3][4][5]. While a direct regulatory link

between REV-ERBα and CYP3A4 has not been definitively established, the central role of

REV-ERBα in hepatic metabolic gene networks suggests a potential for indirect regulation or

crosstalk with other nuclear receptors known to control CYP3A4 expression, such as the

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)[6][7][8][9][10].

These application notes provide a framework for the exploratory use of SR9186 to study the

potential influence of REV-ERB activation on ivermectin metabolism. The following protocols

and data are intended to guide researchers in designing experiments to investigate this

hypothetical regulatory pathway.
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Table 1: Ivermectin Metabolism Profile

Parameter Description Reference

Primary Metabolizing Enzyme
Cytochrome P450 3A4

(CYP3A4)
[1][2]

Minor Contributing Enzymes CYP3A5, CYP2C9 [2]

Major Metabolites

3″-O-demethyl ivermectin

(M1), 4α-hydroxy ivermectin

(M3), 3″-O-demethyl-4α-

hydroxy ivermectin (M6)

[1]

Metabolic Reactions O-demethylation, hydroxylation [1][2]

Table 2: Properties of SR9186 (REV-ERB Agonist)

Property Description Reference

Target REV-ERBα and REV-ERBβ [3][4][5]

Mechanism of Action

Agonist; enhances REV-ERB-

mediated transcriptional

repression

[11]

Primary Area of Research
Circadian rhythms,

metabolism, oncology
[4][5][12]

Known Effects

Alters circadian behavior and

metabolic gene expression in

vivo

[4][5][12]

Effect on CYP3A4

Not established. The metabolic

profile of the related compound

SR9009 involves CYP3A4,

suggesting potential

interaction, but direct

regulation by REV-ERB is

unconfirmed.

[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://circadianl.com/wp-content/uploads/2025/08/Kojetin-2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://circadianl.com/wp-content/uploads/2025/08/Kojetin-2014.pdf
https://circadianl.com/wp-content/uploads/2025/08/Kojetin-2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8754391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589768/
https://pubmed.ncbi.nlm.nih.gov/31127047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589768/
https://pubmed.ncbi.nlm.nih.gov/31127047/
https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589768/
https://pubmed.ncbi.nlm.nih.gov/31127047/
https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC8754391/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
Hypothesized Regulatory Pathway of Ivermectin Metabolism by REV-ERBα

The following diagram illustrates the hypothesized indirect regulation of CYP3A4 by REV-

ERBα, which in turn would affect ivermectin metabolism. This pathway is speculative and

serves as a basis for experimental investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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